

Physicochemical Properties of Homosalate: A Technical Guide for Formulation Scientists

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate, an organic compound belonging to the salicylate class of chemicals, is a widely utilized UVB filter in sunscreen and other personal care products.[1] Its primary function is to absorb ultraviolet B (UVB) radiation in the wavelength range of 295 to 315 nm, thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[1] Beyond its role as a UV absorber, homosalate's physicochemical properties significantly influence the formulation's stability, efficacy, and aesthetic characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of homosalate, offering valuable data and detailed experimental methodologies to aid researchers and formulation scientists in the development of effective and stable sun care products.

Core Physicochemical Properties

A comprehensive understanding of **homosalate**'s physicochemical properties is paramount for successful formulation development. These properties dictate its solubility in various cosmetic ingredients, its stability within a formulation, and its overall performance as a UV filter.

Identification and Chemical Structure



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 3,3,5-Trimethylcyclohexyl 2- hydroxybenzoate | |
| CAS Number | 118-56-9 | _ |
| Molecular Formula | C16H22O3 | _ |
| Molecular Weight | 262.34 g/mol | |

Homosalate is synthesized via the Fischer-Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol.[1]

Physical and Chemical Properties

| Property | Value * | Reference |
|----------------------|--|-----------|
| Appearance | Colorless to pale yellow, viscous liquid | |
| Odor | Faint, characteristic | |
| Density | 1.05 g/cm³ at 20°C | |
| Boiling Point | 181-185 °C | |
| Melting Point | < -20 °C | _ |
| Viscosity | Data not readily available; expected to be viscous | |
| рКа | ~8.1 (predicted) | [2] |
| LogP (Octanol/Water) | 5.94 | [2] |

Solubility Profile



| Solvent | Solubility | Reference |
|-------------------|-----------------------------------|-----------|
| Water | Insoluble (<0.1 g/100 mL at 26°C) | |
| Ethanol | Miscible | |
| Common Emollients | Miscible | |
| DMSO | Soluble | - |
| Chloroform | Slightly soluble | - |

UV Absorption Characteristics

| Property | Value | Reference |
|---------------------|--------------------|-----------|
| UV Absorption Range | 295 - 315 nm (UVB) | [1] |
| λmax (in Ethanol) | 306 nm | [3] |

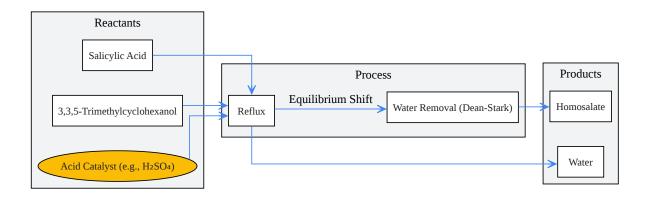
Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **homosalate** are crucial for quality control and formulation optimization.

Synthesis: Fischer-Speier Esterification

The synthesis of **homosalate** is achieved through the acid-catalyzed esterification of salicylic acid with 3,3,5-trimethylcyclohexanol.





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Caption: Fischer-Speier esterification of homosalate.

Methodology:

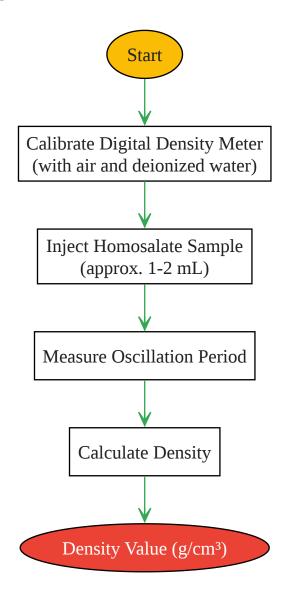
- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, 3,3,5-trimethylcyclohexanol (in slight excess), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like toluene.
- Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product side.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield



pure homosalate.[4][5]

Density Determination (ASTM D4052)

The density of **homosalate**, a viscous liquid, can be accurately determined using a digital density meter.[6][7][8][9][10]



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Caption: Workflow for density measurement of **homosalate**.

Methodology:

Apparatus: A digital density meter compliant with ASTM D4052.

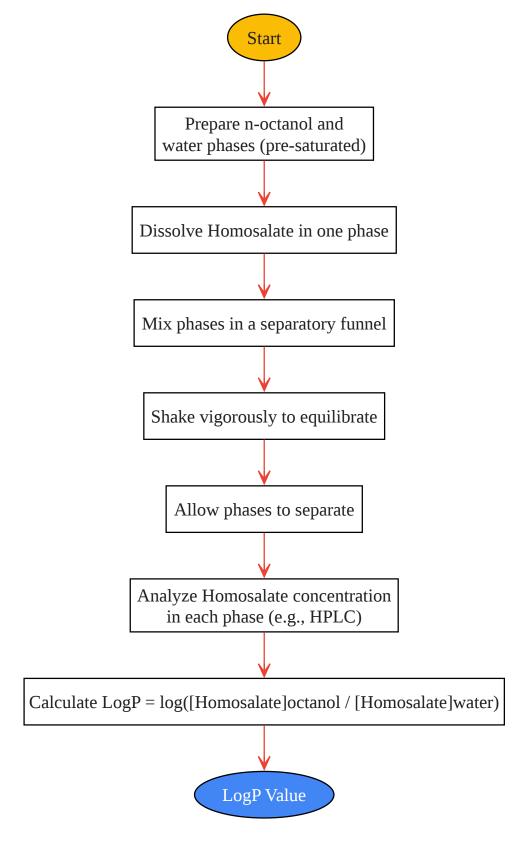


- Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 20°C).
- Sample Preparation: Ensure the **homosalate** sample is free of air bubbles.
- Measurement: Inject approximately 1-2 mL of the homosalate sample into the oscillating Utube of the density meter.
- Data Acquisition: The instrument measures the change in the oscillation period of the U-tube caused by the sample.
- Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and skin penetration of **homosalate**.[11][12][13][14]





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Caption: Shake-flask method for LogP determination.



Methodology:

- Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4).
- Sample Preparation: Prepare a stock solution of **homosalate** in the phase in which it is more soluble (n-octanol).
- Partitioning: Add a known volume of the homosalate stock solution to a separatory funnel containing known volumes of both n-octanol and water.
- Equilibration: Shake the funnel for a sufficient time (e.g., 24 hours) to allow for complete partitioning.
- Phase Separation: Allow the phases to separate completely.
- Analysis: Determine the concentration of homosalate in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
- Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration of homosalate in the n-octanol phase to its concentration in the aqueous phase.

UV-Visible Spectroscopy

The UV absorption spectrum of **homosalate** is fundamental to its function as a sunscreen agent.[3][16][17]

Methodology:

- Instrumentation: A calibrated UV-Visible spectrophotometer.
- Sample Preparation: Prepare a dilute solution of **homosalate** in a suitable UV-transparent solvent (e.g., ethanol). A typical concentration is around 10 μg/mL.[18]
- Blank Measurement: Record the absorbance of the solvent alone as a baseline.



- Sample Measurement: Record the absorbance of the **homosalate** solution from 200 nm to 400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the absorbance range.

Viscosity Measurement

The viscosity of **homosalate** is an important factor for the sensory properties and spreadability of a formulation.

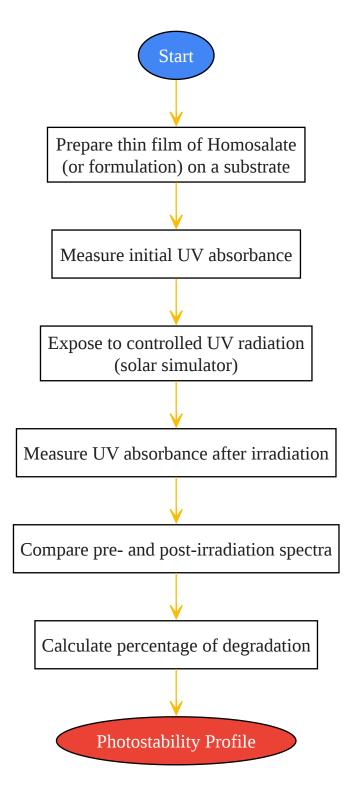
Methodology using an Ostwald Viscometer:[19][20][21][22][23]

- Apparatus: An Ostwald viscometer and a constant temperature water bath.
- Calibration: Determine the viscometer constant (K) using a liquid of known viscosity and density (e.g., water) at a specific temperature.
- Sample Loading: Introduce a precise volume of **homosalate** into the viscometer.
- Equilibration: Allow the viscometer to equilibrate in the constant temperature water bath.
- Flow Time Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.
- Calculation: Calculate the kinematic viscosity (v) using the formula v = K * t, where t is the flow time. The dynamic viscosity (η) can be calculated if the density (ρ) is known ($\eta = v * \rho$).

Photostability Testing

Assessing the photostability of **homosalate** is crucial to ensure it maintains its protective efficacy upon exposure to UV radiation.[2][24][25]





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Caption: General workflow for photostability testing.

Methodology:



- Sample Preparation: Apply a thin, uniform film of homosalate or a formulation containing homosalate onto a suitable substrate (e.g., quartz plates or PMMA plates).
- Initial Analysis: Measure the initial UV absorbance spectrum of the sample.
- Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator.
- Post-Irradiation Analysis: Measure the UV absorbance spectrum of the sample after irradiation.
- Evaluation: Compare the pre- and post-irradiation spectra to determine any changes in absorbance, which indicates photodegradation. The percentage of degradation can be quantified by monitoring the change in absorbance at the λmax.

Formulation Implications

The physicochemical properties of **homosalate** directly impact its application in sunscreen formulations:

- Solubility and Solvent Properties: Homosalate's excellent solubility in many cosmetic oils
 and its ability to dissolve other solid UV filters, such as avobenzone, make it a valuable
 formulation aid.[1] This property helps to prevent the crystallization of other filters, thereby
 improving the stability and efficacy of the final product.
- UVB Protection: With a peak absorption at 306 nm, homosalate is an effective UVB absorber.[1] However, it offers limited UVA protection, necessitating its combination with other UV filters to achieve broad-spectrum coverage.
- Emollience and Aesthetics: As an oil-soluble liquid, homosalate contributes to the emollience of a formulation, resulting in a pleasant, non-greasy skin feel.
- Stability: While generally considered stable, homosalate can exhibit some degree of
 photodegradation.[1] Its photostability can be influenced by the presence of other ingredients
 in the formulation. Therefore, photostability testing of the final formulation is recommended.

Conclusion



Homosalate is a multifaceted ingredient in sun care formulations, acting as both a primary UVB absorber and a valuable formulation aid. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for formulators to develop stable, effective, and aesthetically pleasing sunscreen products. The provided experimental protocols offer a framework for the accurate assessment of these properties, ensuring product quality and performance. As with any cosmetic ingredient, it is crucial for formulators to adhere to regional regulatory guidelines regarding the maximum allowable concentration of homosalate in finished products.[26]

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